molecular formula C23H18N4O4S B2827769 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide CAS No. 688055-85-8

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2827769
CAS No.: 688055-85-8
M. Wt: 446.48
InChI Key: LJZNKYTXFDMGRV-UHFFFAOYSA-N
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Description

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Quinazoline Derivatives

    Research on the synthesis of quinazoline derivatives, including the compound of interest, emphasizes novel synthetic routes offering a facile approach to creating complex heterocyclic structures. These synthetic pathways contribute to the exploration of quinazoline's potential in various scientific applications (Chern et al., 1988).

  • Antitumor Agent Analogues Synthesis

    The synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, including the compound , has been explored. The modification aims to improve the solubility and cytotoxicity of these compounds, suggesting a focus on enhancing their therapeutic potential without discussing specific drug usage (Bavetsias et al., 2002).

Biological Activities

  • Antimicrobial and Antifungal Properties

    Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogens. This research underscores the potential of quinazolinone compounds, including the one specified, in contributing to the development of new antimicrobial agents (Mohamed et al., 2010).

  • Antiviral Activities Evaluation

    Quinazolinone derivatives have been assessed for their antiviral properties against a range of respiratory and biodefense viruses, highlighting the compound's potential role in antiviral drug discovery and its contribution to addressing global health challenges (Selvam et al., 2007).

Chemical Reactivity and Applications

  • Reactivity Towards Nitrogen and Carbon Nucleophiles: The compound's reactivity with nitrogen and carbon nucleophiles has been investigated, providing insights into its chemical behavior and potential applications in synthesizing new heterocyclic compounds. This research offers foundational knowledge for further exploration of its scientific and practical applications (Madkour, 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-aminobenzamide with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl pyridine-3-carboxylate. The reaction is carried out in the presence of a suitable condensing agent and a base. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "4-aminobenzamide", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl pyridine-3-carboxylate", "Condensing agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzamide in a suitable solvent.", "Step 2: Add the condensing agent and base to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 4: Add 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl pyridine-3-carboxylate to the reaction mixture.", "Step 5: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 6: Purify the resulting product using suitable techniques such as column chromatography or recrystallization.", "Step 7: Obtain the final compound 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide." ] }

CAS No.

688055-85-8

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C23H18N4O4S/c28-21(25-11-15-2-1-7-24-10-15)16-5-3-14(4-6-16)12-27-22(29)17-8-19-20(31-13-30-19)9-18(17)26-23(27)32/h1-10H,11-13H2,(H,25,28)(H,26,32)

InChI Key

LJZNKYTXFDMGRV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5

solubility

not available

Origin of Product

United States

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